(2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide
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Overview
Description
The compound (2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide is a complex organic molecule characterized by its unique structure, which includes a dimethylphenyl group, a hydroxy group, a pyridinyl group, and an enamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzaldehyde and 2-aminopyridine.
Formation of Intermediate: The first step involves the condensation of 2,4-dimethylbenzaldehyde with an appropriate ketone to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of a base to form a hydroxy-substituted intermediate.
Amidation: The final step involves the reaction of the hydroxy-substituted intermediate with 2-aminopyridine under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to confirm these effects.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-3-yl)but-2-enamide: Similar structure but with a pyridin-3-yl group.
(2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-4-yl)but-2-enamide: Similar structure but with a pyridin-4-yl group.
(2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(quinolin-2-yl)but-2-enamide: Similar structure but with a quinolin-2-yl group.
Uniqueness
The uniqueness of (2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the dimethylphenyl and pyridin-2-yl groups provides a distinct electronic environment that can affect its interaction with biological targets and its chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(Z)-4-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-N-pyridin-2-ylbut-3-enamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-7-13(12(2)9-11)14(20)10-15(21)17(22)19-16-5-3-4-8-18-16/h3-10,20H,1-2H3,(H,18,19,22)/b14-10- |
InChI Key |
GUZTUDGKVBNXKV-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=C/C(=O)C(=O)NC2=CC=CC=N2)/O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CC(=O)C(=O)NC2=CC=CC=N2)O)C |
Origin of Product |
United States |
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